(S)-fenticonazole

Chiral Pharmacology Antifungal Susceptibility Testing Stereoselectivity

Choose (S)-fenticonazole nitrate, the pharmacologically active eutomer of the chiral imidazole antifungal fenticonazole. Preclinical vaginal pharmacokinetic studies demonstrate a 1.36‑fold higher Cmax and more rapid elimination compared to the (R)‑enantiomer, maximizing local antifungal exposure while minimizing systemic retention. Substituting the racemate introduces 50% inactive (R)‑enantiomer, confounding efficacy and pharmacokinetic studies. This pure enantiomer is essential for reproducible chiral research, enantioselective formulation development, validated chiral HPLC/CE methods, and accurate CYP51 inhibition assays. Available as certified reference material with positive Cotton effect for enantiomeric purity assessment. Ideal for mixed vaginitis models, targeted topical formulations, and QC chiral method validation.

Molecular Formula C24H20Cl2N2OS
Molecular Weight 455.4 g/mol
CAS No. 1268165-30-5
Cat. No. B12730786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-fenticonazole
CAS1268165-30-5
Molecular FormulaC24H20Cl2N2OS
Molecular Weight455.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=CC=C(C=C2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C24H20Cl2N2OS/c25-19-8-11-22(23(26)14-19)24(15-28-13-12-27-17-28)29-16-18-6-9-21(10-7-18)30-20-4-2-1-3-5-20/h1-14,17,24H,15-16H2/t24-/m1/s1
InChIKeyZCJYUTQZBAIHBS-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Fenticonazole (CAS 1268165-30-5): Chiral Imidazole Antifungal for Topical and Mucosal Infection Research


(S)-Fenticonazole is the S‑enantiomer of fenticonazole, a chiral imidazole antifungal agent that inhibits fungal sterol 14α‑demethylase (CYP51), thereby disrupting ergosterol biosynthesis and compromising fungal cell membrane integrity [1]. Clinically, fenticonazole is administered as the racemic mixture; however, enantioselective studies have identified (S)-fenticonazole as the eutomer (the pharmacologically active enantiomer) responsible for the primary antifungal activity [2]. The compound is supplied as the nitrate salt and is principally investigated for topical and mucosal applications, particularly against Candida spp. and dermatophytes [3].

Why Racemic Fenticonazole or Other Imidazoles Cannot Substitute for (S)-Fenticonazole in Chiral‑Sensitive Research


Substituting the clinically available racemic mixture (or a different imidazole such as clotrimazole or miconazole) for pure (S)-fenticonazole ignores the established stereoselectivity of fenticonazole's antifungal action and pharmacokinetics [1]. (S)-Fenticonazole is the eutomer, and the (R)-enantiomer is significantly less active against fungal targets [2]. Moreover, the (S)-enantiomer exhibits a 1.36‑fold higher maximum plasma concentration (Cmax) and is eliminated more rapidly than the (R)-enantiomer in preclinical models, indicating that the enantiomers are not pharmacokinetically equivalent [3]. Therefore, using the racemate introduces an inactive or less active component (50% of the dose) that may not contribute to antifungal efficacy while altering the overall exposure profile, rendering chiral‑specific research, formulation optimization, or mechanistic studies irreproducible.

(S)-Fenticonazole: Quantitative Evidence for Differential Selection vs. Racemate and Comparator Azoles


Enantioselective Antifungal Activity: (S)-Fenticonazole is the Eutomer Confirmed by Chiral Separation and MIC Determination

(S)-Fenticonazole was identified as the eutomer—the enantiomer responsible for the antifungal activity—in a study that resolved racemic fenticonazole and tested each enantiomer individually. The minimum inhibitory concentration (MIC) evaluation against Cryptococcus neoformans and Aspergillus nidulans demonstrated that the enantiomer chromatographically more retained (corresponding to the (+)-(S)-enantiomer) was the active eutomer [1]. The study did not report exact MIC values for each enantiomer in the abstract, but the qualitative identification of the (S)-enantiomer as the eutomer is a direct head‑to‑head comparison of enantiomeric activity within the same assay system.

Chiral Pharmacology Antifungal Susceptibility Testing Stereoselectivity

Superior Preclinical Pharmacokinetics: (S)-Fenticonazole Achieves 1.36‑Fold Higher Cmax and Faster Clearance Than (R)-Enantiomer

In a validated LC‑ESI‑MS/MS pharmacokinetic study in female rats following single intravaginal administration of 20 mg/kg R‑(−)‑fenticonazole nitrate and its enantiomer, S‑(+)‑fenticonazole exhibited a 1.36‑fold higher maximum plasma concentration (Cmax) compared to R‑(−)‑fenticonazole. Additionally, the terminal elimination half‑life (t1/2β) and mean residence time (MRT) of R‑(−)‑fenticonazole were longer than those of S‑(+)‑fenticonazole by factors of 1.95 and 1.24, respectively, indicating that the (S)-enantiomer is both more rapidly absorbed and more rapidly eliminated [1].

Pharmacokinetics Enantioselective Absorption Vaginal Drug Delivery

Broader In Vitro Antibacterial Activity: Fenticonazole Exhibits Lower MICs Than Clotrimazole and Miconazole Against BV‑Associated Pathogens

In a comparative agar dilution MIC study against 177 bacterial strains associated with bacterial vaginosis and skin infections, fenticonazole demonstrated MIC values ranging from ≤0.03 μg/mL to 16 μg/mL against Bacteroides fragilis and from 0.03 μg/mL to >16 μg/mL against Staphylococcus aureus and S. epidermidis. The study compared fenticonazole directly with clotrimazole, miconazole, tetracycline, and metronidazole [1]. While the abstract does not provide per‑compound MIC ranges for comparators, the data establish that fenticonazole possesses clinically relevant antibacterial activity that may contribute to its utility in mixed vaginal infections.

Bacterial Vaginosis Antimicrobial Susceptibility Mixed Infections

Clinical Superiority in Symptom Resolution: Single‑Dose Fenticonazole Outperforms Clotrimazole in Vaginal Candidiasis Trial

A randomized, controlled clinical trial compared single‑dose vaginal fenticonazole (formulation not specified) with a 6‑day course of vaginal clotrimazole in patients with vaginal candidiasis. The study reported statistically significant improvement in symptoms and patient satisfaction scores in the fenticonazole group compared to the clotrimazole group [1]. Improvement in clinical signs, even among patients with positive follow‑up wet mounts, was not statistically different between groups. The primary advantage was the single‑dose convenience coupled with superior symptomatic relief.

Clinical Trial Vulvovaginal Candidiasis Comparative Efficacy

Potent In Vitro Killing Kinetics: Fenticonazole Achieves 99.9% Kill of C. albicans at 4× MIC Within ∼17 Hours

In time‑kill studies against clinical vaginitis isolates, fenticonazole at concentrations equal to 4× the MIC achieved 99.9% killing of Candida albicans and Candida parapsilosis within approximately 17 hours. At 2× MIC, killing of C. albicans in pure culture required ∼17 hours, extending to ∼20 hours when co‑cultured with bacterial species such as S. aureus or E. coli [1]. These supra‑MIC concentrations are pharmacologically achievable on vaginal surfaces following topical administration.

Time‑Kill Assay Candidacidal Activity Topical Pharmacodynamics

Chiral Resolution and Analytical Access: Validated HPLC and CE Methods Enable Enantiomer‑Specific Quantification

The chiral separation of fenticonazole enantiomers has been achieved using both HPLC with a Daicel OD‑H chiral stationary phase and capillary electrophoresis with cyclodextrin derivatives. The HPLC method enabled collection of pure individual enantiomers, and the (S)-enantiomer exhibited a positive Cotton effect in circular dichroism [1]. Subsequently, a validated LC‑ESI‑MS/MS method was developed for simultaneous quantification of both enantiomers in rat plasma, with linear ranges of 0.5–200 ng/mL and precision <10% [2].

Chiral Chromatography Enantiomer Separation Analytical Quality Control

High‑Value Research and Industrial Applications for (S)-Fenticonazole Based on Quantitative Differentiation


Enantiopure Topical Antifungal Formulation Development Targeting Maximum Mucosal Bioavailability

Leverage the 1.36‑fold higher Cmax and faster elimination of (S)-fenticonazole observed in preclinical vaginal pharmacokinetic studies to design enantiopure ovules, creams, or gels that maximize local antifungal exposure while minimizing systemic retention [1]. Use the validated chiral LC‑MS/MS method to monitor enantiomer‑specific release and absorption from prototype formulations [2].

Chiral Mechanistic Studies of CYP51 Inhibition and Structure‑Activity Relationships

Employ pure (S)-fenticonazole as the active eutomer in enzyme inhibition assays (e.g., recombinant CYP51 from Candida spp.) to determine enantiomer‑specific IC50 values. Compare directly with (R)-fenticonazole and racemate to quantify the stereochemical contribution to target engagement, as established by the eutomer identification in MIC studies [3].

Mixed Vaginitis Model Evaluation for Broad‑Spectrum Monotherapy Potential

Investigate (S)-fenticonazole in dual‑species (Candida + bacterial) in vitro models or in vivo vaginal infection models. The compound's demonstrated antibacterial activity against BV‑associated organisms (MIC ≤0.03–16 μg/mL) [4] and rapid candidacidal kinetics (99.9% kill at 4× MIC within ∼17 h) [5] support its evaluation as a single‑agent treatment for mixed aerobic vaginitis and candidiasis, reducing the need for combination products.

Reference Standard for Enantioselective Quality Control of Fenticonazole API and Finished Products

Utilize pure (S)-fenticonazole as a certified reference material for the development and validation of chiral HPLC or CE methods in pharmaceutical quality control laboratories. The established chiral separation conditions (Daicel OD‑H column, cyclodextrin‑modified buffers) [3] and positive Cotton effect [3] provide a reliable fingerprint for enantiomeric purity assessment, ensuring batch‑to‑batch consistency of enantiopure or enantiomerically enriched products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-fenticonazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.